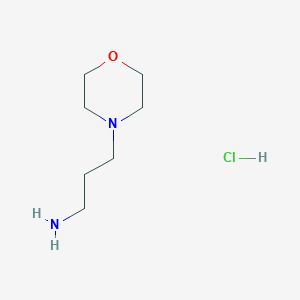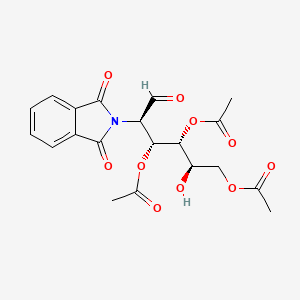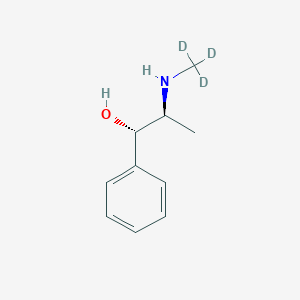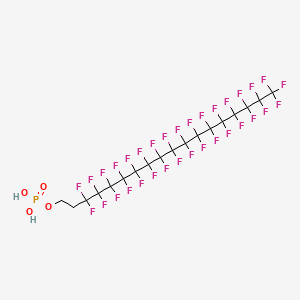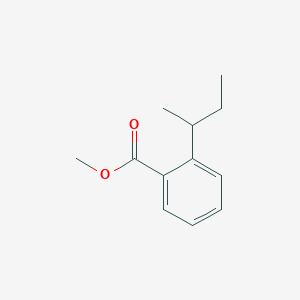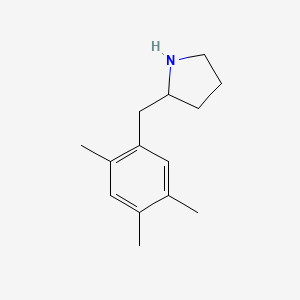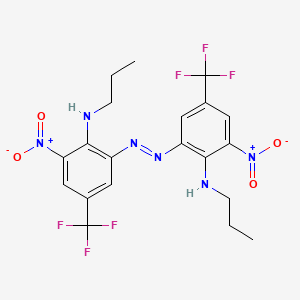
oxiran-2-ylmethyl icosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-ylmethyl icosanoate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of research and industry. This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. The presence of the oxirane ring in its structure imparts high reactivity, making it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl icosanoate can be synthesized through the reaction of glycidyl chloride with icosanoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the carboxylate group of the icosanoic acid, resulting in the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiran-2-ylmethyl icosanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Epoxide Ring-Opening: The oxirane ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Epoxide Ring-Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranes with various functional groups.
Epoxide Ring-Opening: Diols or other functionalized compounds.
Hydrolysis: Alcohols and carboxylic acids.
Applications De Recherche Scientifique
Oxiran-2-ylmethyl icosanoate has found various applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including chiral molecules and biologically active compounds.
Polymer Chemistry: It is used in the synthesis of polymers and copolymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of oxiran-2-ylmethyl icosanoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The ester linkage in the molecule can also undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These reactions are facilitated by the presence of specific reagents and conditions, allowing for the formation of various functionalized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiran-2-ylmethyl 2-cyanoacetate: Similar in structure but contains a cyano group, making it more reactive in certain nucleophilic substitution reactions.
Oxiran-2-ylmethyl hexanoate: Contains a shorter carbon chain, resulting in different physical and chemical properties.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an indole ring, making it useful for the synthesis of biologically active compounds.
Uniqueness
Oxiran-2-ylmethyl icosanoate is unique due to its long carbon chain, which imparts specific physical properties such as hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired, such as in the development of advanced materials and coatings.
Propriétés
Formule moléculaire |
C23H44O3 |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl icosanoate |
InChI |
InChI=1S/C23H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h22H,2-21H2,1H3 |
Clé InChI |
YMEAFUBUATZLCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
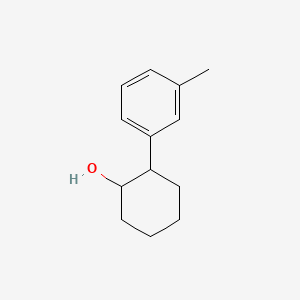
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
